6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including this compound, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2 .Chemical Reactions Analysis
The reaction of 1,2,3,4-tetrahydroisoquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 283℃, a density of 1.428, and a flash point of 125℃ . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Synthesis Applications
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives are significant in the field of chemical synthesis. For instance, studies have explored the Knorr synthesis method, which includes the condensation and cyclization of certain bromoanilines and b-keto esters to produce compounds like 6-bromoquinolin-2(1H)-one. This method is important for preparing starting materials used in infectious disease research (Wlodarczyk et al., 2011).
Nanoparticle Sizing
Quinolinium dyes, derived from the reactions involving 6-methoxyquinoline heterocyclic nitrogen base, have applications in nanoparticle sizing. These dyes bind to negatively charged colloidal particles, allowing for the determination of particle size in materials like colloidal silica using fluorescence anisotropy methods (Geddes et al., 2000).
Antitumor Activity
This compound derivatives have been studied for their potential antitumor activity. For example, the synthesis of various isoquinolinequinones with bromo, amino, and alkylamino groups has shown moderate to high cytotoxic potency against several human tumor cell lines. Notably, compounds like 7-Amino-6-bromoisoquinoline-5,8-quinone have demonstrated promising activity against cancer cells (Delgado et al., 2012).
Fluorescence Probes
Fluorescent probes derived from 6-methylquinoline have been used for biological applications, particularly in chloride determination within biological systems. The fluorescence of these probes is sensitive to chloride ions, making them useful in various biological and medical research contexts (Geddes et al., 2001).
Bronchodilator Activity
Research on tetrahydroisoquinoline derivatives has explored their potential as bronchodilators. Some of these compounds have shown significant bronchodilating actions, which could be beneficial in developing treatments for respiratory conditions (Iwasawa & Kiyomoto, 1967).
Safety and Hazards
The safety information for 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline includes hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Future Directions
The future directions for the research and development of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline and its analogs are promising. The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action are areas of ongoing research .
Mechanism of Action
Mode of Action
Tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Biochemical Pathways
Tetrahydroisoquinolines are known to interact with various biochemical pathways, but the specific pathways influenced by this compound remain to be identified .
Pharmacokinetics
It has been suggested that the compound has low gastrointestinal absorption and is a cyp2d6 inhibitor . Its lipophilicity, as indicated by Log Po/w values, suggests that it may have good permeability across biological membranes .
Result of Action
Given its structural similarity to other tetrahydroisoquinolines, it may exert similar effects, such as modulating neurotransmitter systems or inhibiting the growth of certain pathogens .
Action Environment
The action of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature and light exposure. It is recommended to store the compound under inert gas at 2–8 °C
Biochemical Analysis
Biochemical Properties
Tetrahydroisoquinolines are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-bromo-2-methyl-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWCPPFVDGLVMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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